molecular formula C14H13F3N4O2S B1430356 Methyl 2-amino-6-[4-(trifluoromethyl)pyrimidin-2-yl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 1427460-39-6

Methyl 2-amino-6-[4-(trifluoromethyl)pyrimidin-2-yl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No. B1430356
CAS RN: 1427460-39-6
M. Wt: 358.34 g/mol
InChI Key: ABLZSJPGAZBUAL-UHFFFAOYSA-N
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Description

The compound contains a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms . Pyrimidine is an essential base component of the genetic material of deoxyribonucleic acid (DNA) and has demonstrated various biological activities . The compound also contains a trifluoromethyl group, which has been found to enhance the fungicidal activity of certain compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrimidines can be synthesized through various methods, including [3+3], [4+2], [5+1] cyclization processes or domino reactions . The introduction of a thiol group may provide additional opportunities for further functionalization and the ability to influence oxidative processes in the organism .


Molecular Structure Analysis

The compound is likely to have a complex structure due to the presence of multiple rings and functional groups. The pyrimidine ring is a six-membered heterocyclic compound containing two nitrogen atoms . The trifluoromethyl group is a strong electron-withdrawing group that can influence the reactivity of the compound .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the pyrimidine ring and the trifluoromethyl group. The trifluoromethyl group is a strong electron-withdrawing group that can enhance the electrophilicity of the compound .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Researchers have developed methods to synthesize a wide range of novel pyridine and pyrimidine derivatives starting from the mentioned compound. For example, a study describes the synthesis of new pyrido[3′,2′:4,5]thieno[2,3-d]pyrimidines and related heterocycles, showcasing the compound's versatility as a precursor for complex heterocyclic systems with potential pharmaceutical applications (El-Kashef et al., 2010). Similarly, the synthesis of novel 1,2,4‐oxadiazole heterocyclic compounds containing a pyranopyridine-2-one moiety, starting from a related compound, indicates its utility in creating new molecules that could have biological activity (Kumar & Mashelker, 2007).

Pharmaceutical and Biological Research

The compound has also been utilized as a starting material for the synthesis of compounds with potential antimicrobial and biological activities. For instance, derivatives synthesized from this compound have been evaluated for their antimicrobial properties, indicating the compound’s importance in developing new antimicrobial agents (Abdel-rahman et al., 2002). Additionally, a study on the synthesis of trifluoromethylated analogues of 4,5‐dihydroorotic acid, using a related compound, highlights its role in creating novel molecules for potential therapeutic applications (Sukach et al., 2015).

Methodological Advances in Heterocyclic Chemistry

The compound serves as a key intermediate in developing new synthetic methodologies for constructing complex heterocyclic systems. Research on one-pot synthesis methods demonstrates the compound's utility in efficiently generating diverse heterocyclic structures, which are crucial for pharmaceutical research and development (Dyachenko et al., 2020). This emphasizes the compound's role in advancing synthetic chemistry techniques, potentially leading to the discovery of new drugs.

Safety and Hazards

While specific safety and hazard information for this compound was not found, compounds containing a trifluoromethyl group can be classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 Target Organs Respiratory system .

properties

IUPAC Name

methyl 2-amino-6-[4-(trifluoromethyl)pyrimidin-2-yl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4O2S/c1-23-12(22)10-7-3-5-21(6-8(7)24-11(10)18)13-19-4-2-9(20-13)14(15,16)17/h2,4H,3,5-6,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABLZSJPGAZBUAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCN(C2)C3=NC=CC(=N3)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-6-[4-(trifluoromethyl)pyrimidin-2-yl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Reactant of Route 2
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Methyl 2-amino-6-[4-(trifluoromethyl)pyrimidin-2-yl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 2-amino-6-[4-(trifluoromethyl)pyrimidin-2-yl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 2-amino-6-[4-(trifluoromethyl)pyrimidin-2-yl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Reactant of Route 5
Methyl 2-amino-6-[4-(trifluoromethyl)pyrimidin-2-yl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 2-amino-6-[4-(trifluoromethyl)pyrimidin-2-yl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

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